
3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile
描述
3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile is a chemical compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a picolinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where a trifluoromethylating agent is used to introduce the trifluoromethyl group onto the aromatic ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
科学研究应用
3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a probe in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through the modulation of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine
- 3-(4-Fluorophenyl)-5-(trifluoromethyl)benzonitrile
- 3-(4-Fluorophenyl)-5-(trifluoromethyl)benzamide
Uniqueness
3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile is unique due to the presence of both a fluorophenyl group and a trifluoromethyl group on a picolinonitrile core. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
属性
IUPAC Name |
3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-10-3-1-8(2-4-10)11-5-9(13(15,16)17)7-19-12(11)6-18/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNCOVYVVTYUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C(F)(F)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


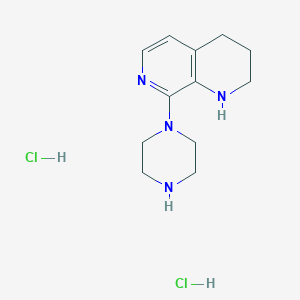

![2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid](/img/structure/B1393012.png)
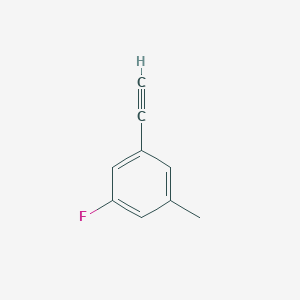
![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)
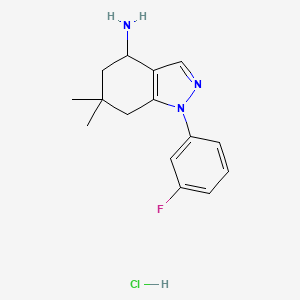


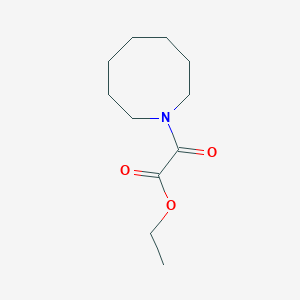
![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)

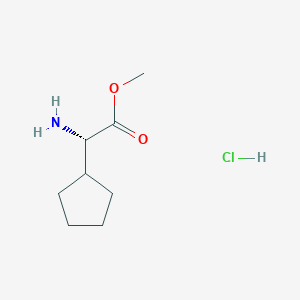
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393029.png)

